molecular formula C7H8OS B3395385 2-Mercapto-3-methylphenol CAS No. 470453-79-3

2-Mercapto-3-methylphenol

Cat. No.: B3395385
CAS No.: 470453-79-3
M. Wt: 140.2 g/mol
InChI Key: NEAIWQSZKFYBKW-UHFFFAOYSA-N
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Description

2-Mercapto-3-methylphenol is an organic compound with the molecular formula C7H8OS. It is a derivative of phenol, where a hydroxyl group (-OH) is attached to an aromatic ring, and a thiol group (-SH) is substituted at the ortho position relative to the hydroxyl group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-3-methylphenol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with sulfur and a reducing agent such as sodium sulfide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated phenols, nitrophenols.

Scientific Research Applications

2-Mercapto-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-methylphenol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptophenol: Lacks the methyl group, making it less hydrophobic.

    3-Methylphenol: Lacks the thiol group, reducing its reactivity towards metal ions and proteins.

    4-Mercaptophenol: The thiol group is positioned para to the hydroxyl group, altering its reactivity and binding properties.

Uniqueness

2-Mercapto-3-methylphenol is unique due to the presence of both a thiol and a hydroxyl group in close proximity, which enhances its reactivity and binding capabilities. The methyl group also increases its hydrophobicity, affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

3-methyl-2-sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAIWQSZKFYBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617314
Record name 3-Methyl-2-sulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470453-79-3
Record name 3-Methyl-2-sulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.3 g (0.077 mol) of sodium nitrite in solution in 12 ml of water are added dropwise to a round-bottomed flask comprising 14 g of ice, 14 ml of 36% hydrochloric acid and 8.62 g (0.07 mol) of 2-amino-m-cresol. The mixture, kept at 0° C., is subsequently poured slowly into a solution of 15 g (0.093 mol) of potassium ethyl xanthate in 20 ml of water held at 40° C. The heating bath is removed and the mixture is stirred for 3 hours and then extracted with ethyl ether. The combined organic phases are washed with aqueous saline solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue is purified by fast chromatography on silica gel (eluent: cyclohexane/dichloromethane=65:35). The oil obtained is taken up in 20 ml of ethanol and the mixture is heated to 100° C. 20 ml of an ethanolic potassium hydroxide solution (7N) are then added dropwise. After 4 hours at 100° C., the mixture is cooled, concentrated under reduced pressure, acidified using hydrochloric acid (2N) and then extracted with ethyl ether. The combined organic phases are dried over magnesium sulfate, filtered and concentrated under reduced pressure to give a yellow oil which is not isolated but is used directly in the following stage.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
8.62 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Mercapto-3-methylphenol
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